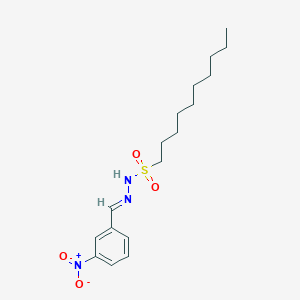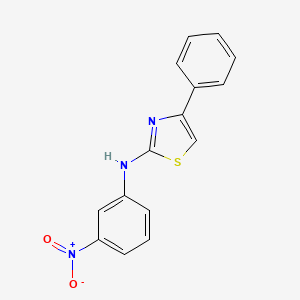![molecular formula C21H19N3O2 B5768448 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has been widely used in scientific research. It is also known as Methyl 4-(4-methylbenzamido)-2-(4-methylpyridin-2-yl)benzoate or MMB. This compound belongs to the class of N-arylbenzamides and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the inhibition of various enzymes in the body. It has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This compound has also been found to inhibit the activity of phosphodiesterases, which are enzymes that play a role in the regulation of cyclic nucleotide levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against various enzymes, which can have a significant impact on cellular signaling pathways. It has also been found to exhibit potential anticancer properties, which can have a significant impact on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in lab experiments include its potent inhibitory activity against various enzymes and its potential anticancer properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. These include further studies to determine its safety and efficacy, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential impact on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide can be achieved through several methods. One of the commonly used methods involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methylbenzoyl chloride and 4-methylbenzamide to yield the desired product.
Applications De Recherche Scientifique
2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. This compound has also been studied for its potential anticancer properties.
Propriétés
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-7-9-16(10-8-14)20(25)23-18-6-4-3-5-17(18)21(26)24-19-13-15(2)11-12-22-19/h3-13H,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFDFXUWFXLMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzoyl)amino]-N~1~-(4-methyl-2-pyridyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)






![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)

